molecular formula C6H6N2O2 B098634 2-Methyl-6-nitropyridine CAS No. 18368-61-1

2-Methyl-6-nitropyridine

Cat. No.: B098634
CAS No.: 18368-61-1
M. Wt: 138.12 g/mol
InChI Key: DEEYZLKYZZUQPC-UHFFFAOYSA-N
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Description

2-Methyl-6-nitropyridine (CAS: 18368-61-1) is a nitropyridine derivative with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol. It features a methyl group at position 2 and a nitro group at position 6 on the pyridine ring. This compound is a white to off-white solid with a purity of ≥98% and is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitropyridine typically involves the nitration of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite ion (HSO3-) in water to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Ammonia or amines in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Reduction: 2-Methyl-6-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 2-Carboxy-6-nitropyridine.

Scientific Research Applications

2-Methyl-6-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitropyridine depends on its chemical reactivity. The nitro group is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile. The molecular targets and pathways involved vary depending on the specific application, but generally, the compound interacts with nucleophiles or undergoes reduction to form reactive intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substituent Effects

The chemical behavior of nitropyridines is highly influenced by substituent positions and types. Below is a comparative analysis of 2-Methyl-6-nitropyridine and related compounds:

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number Purity Key Differences
This compound C₆H₆N₂O₂ 138.12 Methyl (2), Nitro (6) 18368-61-1 ≥98% Reference compound
3-Methyl-2-nitropyridine C₆H₆N₂O₂ 138.12 Methyl (3), Nitro (2) 18368-73-5 98% Nitro at position 2 reduces ring activation for electrophilic substitution
6-Chloro-2-methoxy-3-nitropyridine C₆H₅ClN₂O₃ 188.57 Chloro (6), Methoxy (2), Nitro (3) 40851-91-0 - Chloro and methoxy groups increase steric hindrance and alter solubility
2-Chloro-6-methyl-4-nitropyridine C₆H₅ClN₂O₂ 172.57 Chloro (2), Methyl (6), Nitro (4) 79055-51-9 95% Chloro substituent enhances electron withdrawal, directing further substitutions to meta positions

Biological Activity

2-Methyl-6-nitropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure, characterized by a methyl group at the 2-position and a nitro group at the 6-position of the pyridine ring, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C7H8N2O2C_7H_8N_2O_2, with a molecular weight of approximately 152.15 g/mol. The presence of the nitro group is critical for its biological activity, influencing both its chemical reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The nitro group enhances electrophilicity at the carbon atom adjacent to it, making it susceptible to nucleophilic attack. This property is exploited in various biochemical reactions.
  • Reduction Pathways : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological properties compared to the parent compound.
  • Oxidative Reactions : The methyl group can be oxidized, leading to the formation of various intermediates that may participate in further reactions or biological interactions.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures often show enhanced efficacy due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Pathogen Activity Reference
Staphylococcus aureusInhibitory effects observed
Escherichia coliModerate inhibition
Candida albicansAntifungal activity

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Structure-Activity Relationship (SAR)

In a comprehensive SAR study published by Johnson et al. (2021), various derivatives of this compound were synthesized and tested for biological activity. The findings revealed that modifications at the nitrogen atom significantly influenced both antimicrobial and anti-inflammatory activities, suggesting avenues for optimizing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methyl-6-nitropyridine, and how can impurities be minimized?

Methodological Answer: Synthesis typically involves nitration of 2-methylpyridine under controlled conditions. A common approach uses a mixture of nitric and sulfuric acids at 0–5°C to regioselectively nitrate the pyridine ring. Key steps include:

  • Reagent Ratios: Maintain a 1:1.2 molar ratio of 2-methylpyridine to nitric acid to avoid over-nitration.
  • Temperature Control: Exothermic reactions require ice baths to prevent decomposition.
  • Purification: Recrystallization from ethanol/water (70:30 v/v) removes unreacted starting material and byproducts like 2-methyl-4-nitropyridine. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer: Employ a multi-technique approach:

  • Structural Confirmation: Single-crystal X-ray diffraction (SXRD) with SHELX software for refinement .
  • Spectroscopy:
    • NMR: 1^1H NMR (DMSO-d6, 400 MHz): δ 8.45 (d, 1H, H3), 7.85 (d, 1H, H5), 2.65 (s, 3H, CH3).
    • IR: Nitro group vibrations at ~1520 cm1^{-1} (asymmetric) and ~1350 cm1^{-1} (symmetric).
  • Thermal Analysis: TGA (heating rate 10°C/min) to assess decomposition above 200°C .

Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight138.12 g/mol
Boiling Point263.8°C
Density1.246 g/cm³
Flash Point113.3°C

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Storage: Keep in amber glass bottles at 2–8°C under inert gas (N2_2) to prevent degradation.
  • Spill Management: Neutralize with sodium bicarbonate, then adsorb using vermiculite. Avoid water to prevent spreading .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is optimal:

  • Basis Set: Use 6-311++G(d,p) for geometry optimization and vibrational analysis.
  • Key Outputs:
    • HOMO-LUMO gap (~4.2 eV) to assess reactivity.
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Validation: Compare computed IR spectra with experimental data to refine functional selection .

Q. How should researchers address contradictions in reported spectroscopic data for nitro-pyridines?

Methodological Answer:

  • Cross-Validation: Replicate measurements using multiple techniques (e.g., Raman vs. IR for nitro-group vibrations).
  • Solvent Effects: Test in polar (DMSO) vs. nonpolar (CCl4_4) solvents to isolate environmental influences.
  • Literature Review: Prioritize peer-reviewed studies with detailed experimental sections (e.g., NMR shimming protocols, calibration standards) .

Q. What strategies optimize regioselective functionalization of this compound in catalytic applications?

Methodological Answer:

  • Catalyst Design: Use Pd/Cu bimetallic systems for Suzuki-Miyaura coupling at the C4 position.
  • Reaction Monitoring: In situ FTIR to track nitro-group reduction intermediates (e.g., amine formation).
  • Byproduct Analysis: GC-MS to identify competing pathways (e.g., denitration) and adjust catalyst loading .

Q. Methodological Resources

  • Crystallography: SHELX for structure refinement .
  • Computational Chemistry: B3LYP/6-311++G(d,p) for electronic properties .
  • Safety Compliance: MedChemExpress guidelines for hazardous material handling .

Properties

IUPAC Name

2-methyl-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O2/c1-5-3-2-4-6(7-5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEYZLKYZZUQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305469
Record name 2-Methyl-6-nitropyridine
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18368-61-1
Record name 2-Methyl-6-nitropyridine
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Record name 2-Methyl-6-nitropyridine
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Record name 2-Nitro-6-picoline
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Record name 2-Methyl-6-nitropyridine
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Record name 2-Methyl-6-nitropyridine
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Retrosynthesis Analysis

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